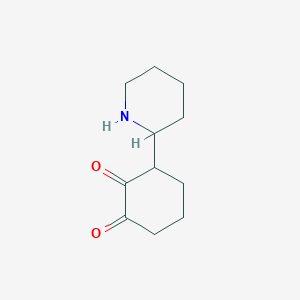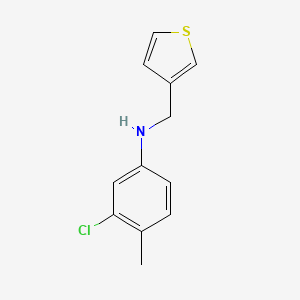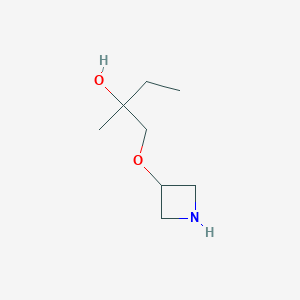
(2-Methylbutyl)(2-phenoxyethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylbutyl)(2-phenoxyethyl)amine is an organic compound with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol . This compound is characterized by the presence of both a phenoxyethyl group and a methylbutyl group attached to an amine. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylbutyl)(2-phenoxyethyl)amine typically involves the reaction of 2-phenoxyethanol with 2-methylbutylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, including NMR, HPLC, and LC-MS, are employed to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions: (2-Methylbutyl)(2-phenoxyethyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Typical reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction can produce simpler amines .
Scientific Research Applications
(2-Methylbutyl)(2-phenoxyethyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of (2-Methylbutyl)(2-phenoxyethyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxyethyl group is known to interact with acetylcholinesterase and butyrylcholinesterase, inhibiting their activity. This inhibition can lead to increased levels of acetylcholine and butyrylcholine, which are important neurotransmitters . Additionally, the compound may interact with histamine H3 receptors and estrogen receptors, influencing various physiological processes .
Comparison with Similar Compounds
- 4-(2-Phenoxyethyl)morpholine
- 1-(2-Phenoxyethyl)piperidine
- (2-Methylbutyl)amine
Comparison: (2-Methylbutyl)(2-phenoxyethyl)amine is unique due to the presence of both a phenoxyethyl group and a methylbutyl group. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, 4-(2-Phenoxyethyl)morpholine and 1-(2-Phenoxyethyl)piperidine are primarily studied for their pharmacological activities, while (2-Methylbutyl)amine is a simpler amine with different reactivity .
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-methyl-N-(2-phenoxyethyl)butan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-3-12(2)11-14-9-10-15-13-7-5-4-6-8-13/h4-8,12,14H,3,9-11H2,1-2H3 |
InChI Key |
XSBCKVRZUMCPEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-thiol](/img/structure/B13311870.png)
![tert-Butyl N-{3-azabicyclo[3.1.0]hexan-2-ylmethyl}carbamate](/img/structure/B13311877.png)



![2-{[(2,4-Dimethylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13311909.png)



amine](/img/structure/B13311938.png)



